Cas no 89104-61-0 ((-)-(alpha)-conidendrin)

(-)-(alpha)-conidendrin structure
Produktname:(-)-(alpha)-conidendrin
(-)-(alpha)-conidendrin Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- (-)-(alpha)-conidendrin
- (-)-alpha-conidendrin
- (-)-alpha-Conidendrine
- 6-hydroxy-4-(4-hydroxy-3-methoxy-phenyl)-7-methoxy-3a,4,9,9a-tetrahydro-3H-naphtho[2,3-c]furan-1-one
- alpha-conidendrin
- Conidendrin
- (-)-alpha-Conidendrin, >=95.0% (HPLC)
- NSC-642786
- 518-55-8
- Naphtho[2,3-c]furan-1(3H)-one, 3a,4,9,9a-tetrahydro-6-hydroxy-4-(4-hydroxy- 3-methoxyphenyl)-7-methoxy-, (3aR,4S,9aR)-
- (3AR,4S,9AR)-3A,4,9,9A-TETRAHYDRO-6-HYDROXY-4-(4-HYDROXY-3-METHOXYPHENYL)-7-METHOXYNAPHTHO(2,3-C)FURAN-1(3H)-ONE
- Conidendrin, alpha-
- 89104-61-0
- CHEMBL463246
- (3aR,9S,9aR)-7-hydroxy-9-(4-hydroxy-3-methoxyphenyl)-6-methoxy-3a,4,9,9a-tetrahydro-1H-benzo[f][2]benzofuran-3-one
- .alpha.-Conidendrin
- Q27138539
- AKOS040751244
- DTXSID301025622
- UNII-83D6S2EBN0
- DTXSID401106144
- A13-17106
- NSC-4586
- 83D6S2EBN0
- rel-(3aR,4S,9aR)-3a,4,9,9a-Tetrahydro-6-hydroxy-4-(4-hydroxy-3-methoxyphenyl)-7-methoxynaphtho[2,3-c]furan-1(3H)-one
- Tsugalactone
- CHEBI:70199
- AI3-17106
- BDBM50378887
- Naphtho(2,3-c)furan-1(3H)-one, 3aalpha,4,9,9abeta-tetrahydro-6-hydroxy-4alpha-(4-hydroxy-3-methoxyphenyl)-7-methoxy-
- FS-9104
- NAPHTHO(2,3-C)FURAN-1(3H)-ONE, 3A,4,9,9A-TETRAHYDRO-6-HYDROXY-4-(4-HYDROXY-3-METHOXYPHENYL)-7-METHOXY-, (3AR,4S,9AR)-
- Naphtho(2,3-c)furan-1(3H)-one, 3a,4,9,9a-tetrahydro-6-hydroxy-4-(4-hydroxy-3-methoxyphenyl)-7-methoxy-, (3aR-(3aalpha,4alpha,9abeta))-
- Naphtho(2,3-c)furan-1(3H)-one, 3a,4,9,9a-tetrahydro-6-hydroxy-4-(4-hydroxy-3-methoxyphenyl)-7-methoxy-, (3aR-(3aalpha,4alpha,9abeta))- (9CI)
- (-)-.alpha.-Conidendrin
- NSC 4586
- .ALPHA.-CONIDENDRIN, (-)-
- (3aR,9S,9aR)-7-hydroxy-9-(4-hydroxy-3-methoxy-phenyl)-6-methoxy-3a,4,9,9a-tetrahydro-1H-benzo[f]isobenzofuran-3-one
- NSC 642786
- FA71886
- Conidendrin,.alpha.
- (3aR,9R,9aS)-7-hydroxy-9-(4-hydroxy-3-methoxyphenyl)-6-methoxy-3a,4,9,9a-tetrahydro-1H-benzo[f][2]benzofuran-3-one
- ALPHA-CONIDENDRIN, (-)-
- (-)-a-Conidendrin
- Conidendrin; Naphtho[2,3-c]furan-1(3H)-one, 3a,4,9,9a-tetrahydro-6-hydroxy-4-(4-hydroxy-3-methoxyphenyl)-7-methoxy-, (3aR,4S,9aR)-; Conidendrin (6CI); Naphtho[2,3-c]furan-1(3H)-one, 3a,4,9,9a-tetrahydro-6-hydroxy-4-(4-hydroxy-3-methoxyphenyl)-7-methoxy-, [3aR-(3aa,4a,
- (3aR,4S,9aR)-3a,4,9,9a-Tetrahydro-6-hydroxy-4-(4-hydroxy-3-methoxyphenyl)-7-methoxynaphtho[2,3-c]furan-1(3H)-one
- (3aR,9S,9aR)-7-hydroxy-9-(4-hydroxy-3-methoxyphenyl)-6-methoxy-3a,4,9,9a-tetrahydro-1H-benzo(f)(2)benzofuran-3-one
- CONIDENDRIN,ALPHA
- Naphtho(2,3-c)furan-1(3H)-one, 3a,4,9,9a-tetrahydro-6-hydroxy-4-(4-hydroxy-3-methoxyphenyl)-7-methoxy-, (3aalpha,4alpha,9abeta)-(-)-
- (3aR,9R,9aS)-7-hydroxy-9-(4-hydroxy-3-methoxyphenyl)-6-methoxy-3a,4,9,9a-tetrahydro-1H-benzo(f)(2)benzofuran-3-one
- Naphtho[2,3-c]furan-1(3H)-one, 3a,4,9,9a-tetrahydro-6-hydroxy-4-(4-hydroxy-3-methoxyphenyl)-7-methoxy-, (3a.alpha.,4.alpha.,9a.beta.)-(-)-
-
- Inchi: InChI=1S/C20H20O6/c1-24-17-6-10(3-4-15(17)21)19-12-8-16(22)18(25-2)7-11(12)5-13-14(19)9-26-20(13)23/h3-4,6-8,13-14,19,21-22H,5,9H2,1-2H3/t13-,14+,19+/m1/s1
- InChI-Schlüssel: CAYMSCGTKZIVTN-TYILLQQXSA-N
- Lächelt: COC1=C(C=C2C(C3COC(=O)C3CC2=C1)C4=CC(=C(C=C4)O)OC)O
Berechnete Eigenschaften
- Genaue Masse: 356.12598835g/mol
- Monoisotopenmasse: 356.12598835g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 2
- Anzahl der Akzeptoren für Wasserstoffbindungen: 6
- Schwere Atomanzahl: 26
- Anzahl drehbarer Bindungen: 3
- Komplexität: 524
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 3
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 85.2Ų
- XLogP3: 2.8
(-)-(alpha)-conidendrin Verwandte Literatur
-
Robert D. Haworth,William Kelly J. Chem. Soc. 1937 384
-
Patrick Foley,Nicolas Eghbali,Paul T. Anastas Green Chem. 2010 12 888
-
Patrik C. Eklund,Fredrik J. Sundell,Annika I. Smeds,Rainer E. Sj?holm Org. Biomol. Chem. 2004 2 2229
-
R. D. Haworth J. Chem. Soc. 1942 448
-
5. NotesS. Glasstone,Lindsay H. Briggs,Douglas A. Peak J. Chem. Soc. 1936 723
89104-61-0 ((-)-(alpha)-conidendrin) Verwandte Produkte
- 1705551-96-7(4-(4-methoxybenzenesulfonyl)-N-(thiophen-2-yl)piperidine-1-carboxamide)
- 1804728-14-0(4-Amino-6-(difluoromethyl)-3-fluoropyridine-2-carboxaldehyde)
- 921823-61-2(2-2,4-dioxo-3-(2-phenylethyl)-1H,2H,3H,4H-pyrido3,2-dpyrimidin-1-yl-N-(3-fluorophenyl)acetamide)
- 1806757-03-8(Methyl 4-(difluoromethyl)-2-fluoropyridine-3-carboxylate)
- 178685-13-7(2-Fluorophenethyl Iodide)
- 2228613-77-0(3-(2,2,2-trifluoroethyl)pyrrolidin-3-ol)
- 2138062-90-3(4,4-Dimethyl-3-(2-methylbutyl)cyclohexan-1-amine)
- 494773-65-8(2H-Pyran, 4-(2-bromophenoxy)tetrahydro-)
- 1351595-71-5(2-oxo-N-{2-6-oxo-3-(1H-pyrazol-1-yl)-1,6-dihydropyridazin-1-ylethyl}-2H-chromene-3-carboxamide)
- 2169923-24-2((2-(1,1-difluoroethyl)phenyl)boronic acid)
Empfohlene Lieferanten
PRIBOLAB PTE.LTD
Gold Mitglied
CN Lieferant
Reagenz

Henan Dongyan Pharmaceutical Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge

Changzhou Guanjia Chemical Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge

Synrise Material Co. Ltd.
Gold Mitglied
CN Lieferant
Großmenge

Zouping Mingyuan Import and Export Trading Co., Ltd
Gold Mitglied
CN Lieferant
Reagenz
